![molecular formula C17H18N2O4S B11631809 Ethyl {[3-cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11631809.png)

Ethyl {[3-cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

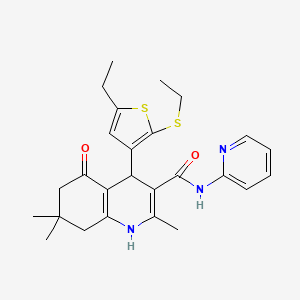

Ethyl {[3-Cyano-4-(3-Methoxyphenyl)-6-oxo-1,4,5,6-Tetrahydropyridin-2-yl]sulfanyl}acetat ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen wie der pharmazeutischen Chemie, der organischen Synthese und der Materialwissenschaft. Diese Verbindung weist eine einzigartige Struktur auf, die eine Cyanogruppe, eine Methoxyphenylgruppe und einen Tetrahydropyridinonring umfasst, was sie für Forscher interessant macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl {[3-Cyano-4-(3-Methoxyphenyl)-6-oxo-1,4,5,6-Tetrahydropyridin-2-yl]sulfanyl}acetat beinhaltet typischerweise mehrstufige organische Reaktionen. Eine übliche Methode beginnt mit der Herstellung des Tetrahydropyridinonkerns, gefolgt von der Einführung der Cyano- und Methoxyphenylgruppen. Der letzte Schritt beinhaltet die Anlagerung der Ethyl-Sulfanylacetat-Einheit.

Bildung des Tetrahydropyridinonkerns: Dies kann durch eine Cyclisierungsreaktion unter Verwendung eines geeigneten Vorläufers wie eines β-Ketoesters und eines Amins unter sauren oder basischen Bedingungen erreicht werden.

Einführung von Cyano- und Methoxyphenylgruppen: Diese Gruppen können durch nucleophile Substitutionsreaktionen unter Verwendung geeigneter Reagenzien wie Cyanidsalzen und Methoxyphenylhalogeniden eingeführt werden.

Anlagerung von Ethyl-Sulfanylacetat: Dieser Schritt beinhaltet die Reaktion der Zwischenverbindung mit Ethylbromacetat in Gegenwart einer Base wie Kaliumcarbonat.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren, automatisierten Syntheseplattformen und strengen Reinigungstechniken wie Umkristallisation und Chromatographie umfassen.

Chemische Reaktionsanalyse

Arten von Reaktionen

Ethyl {[3-Cyano-4-(3-Methoxyphenyl)-6-oxo-1,4,5,6-Tetrahydropyridin-2-yl]sulfanyl}acetat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Sulfanyl-Gruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu einem Sulfoxid oder Sulfon oxidiert werden.

Reduktion: Die Cyanogruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Amin reduziert werden.

Substitution: Die Methoxygruppe kann durch nucleophile aromatische Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Natriummethoxid, Kalium-tert-butoxid.

Hauptprodukte

Oxidation: Sulfoxide, Sulfone.

Reduktion: Amine.

Substitution: Verschiedene substituierte aromatische Verbindungen.

Wissenschaftliche Forschungsanwendungen

Ethyl {[3-Cyano-4-(3-Methoxyphenyl)-6-oxo-1,4,5,6-Tetrahydropyridin-2-yl]sulfanyl}acetat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Pharmazeutische Chemie: Es kann als Baustein für die Synthese potenzieller pharmazeutischer Wirkstoffe verwendet werden, insbesondere für solche, die auf neurologische Erkrankungen abzielen, aufgrund seiner strukturellen Ähnlichkeit mit bekannten bioaktiven Verbindungen.

Organische Synthese: Die Verbindung dient als Zwischenprodukt bei der Synthese komplexerer Moleküle und erleichtert die Entwicklung neuer synthetischer Methoden.

Materialwissenschaft: Seine einzigartigen strukturellen Merkmale machen es zu einem Kandidaten für die Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften.

Wirkmechanismus

Der Mechanismus, durch den Ethyl {[3-Cyano-4-(3-Methoxyphenyl)-6-oxo-1,4,5,6-Tetrahydropyridin-2-yl]sulfanyl}acetat seine Wirkungen entfaltet, hängt von seiner Anwendung ab. In der pharmazeutischen Chemie kann es mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungsinteraktionen modulieren. Die Cyano- und Methoxyphenylgruppen können an Wasserstoffbrückenbindungen und π-π-Interaktionen teilnehmen, während die Sulfanyl-Gruppe kovalente Bindungen mit nucleophilen Stellen an Proteinen bilden kann.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl {[3-cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Ethyl {[3-cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to its structural similarity to known bioactive compounds.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism by which Ethyl {[3-cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and methoxyphenyl groups can participate in hydrogen bonding and π-π interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ethyl-3-Cyano-3-(4-Methoxyphenyl)propanoat: Ähnlich in der Hinsicht, dass es eine Cyano- und Methoxyphenylgruppe besitzt, aber es fehlt der Tetrahydropyridinonring und die Sulfanylacetat-Einheit.

Ethyl-Cyano(3,4-Dimethoxyphenyl)acetat: Enthält eine zusätzliche Methoxygruppe und es fehlt der Tetrahydropyridinonring.

Einzigartigkeit

Ethyl {[3-Cyano-4-(3-Methoxyphenyl)-6-oxo-1,4,5,6-Tetrahydropyridin-2-yl]sulfanyl}acetat ist aufgrund seiner Kombination aus funktionellen Gruppen und Ringstruktur einzigartig, die spezifische chemische Reaktivität und potenzielle biologische Aktivität verleihen, die in einfacheren Analoga nicht zu finden sind.

Diese detaillierte Übersicht bietet ein umfassendes Verständnis von Ethyl {[3-Cyano-4-(3-Methoxyphenyl)-6-oxo-1,4,5,6-Tetrahydropyridin-2-yl]sulfanyl}acetat, wobei seine Synthese, Reaktionen, Anwendungen und einzigartigen Eigenschaften hervorgehoben werden.

Eigenschaften

Molekularformel |

C17H18N2O4S |

|---|---|

Molekulargewicht |

346.4 g/mol |

IUPAC-Name |

ethyl 2-[[5-cyano-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |

InChI |

InChI=1S/C17H18N2O4S/c1-3-23-16(21)10-24-17-14(9-18)13(8-15(20)19-17)11-5-4-6-12(7-11)22-2/h4-7,13H,3,8,10H2,1-2H3,(H,19,20) |

InChI-Schlüssel |

VOJYJPCUOBFFJZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC(=CC=C2)OC)C#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chloro-2-methylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11631729.png)

![(2E)-5-(3-chlorobenzyl)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11631734.png)

![ethyl (5E)-5-[4-(2-methoxy-2-oxoethoxy)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11631739.png)

![4-butoxy-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11631742.png)

![N-[(4-chlorophenyl)sulfonyl]-2-methoxy-N-(4-methylphenyl)benzamide](/img/structure/B11631750.png)

![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4-[4-(prop-2-en-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11631758.png)

![5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11631767.png)

![5-(3-bromophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631769.png)

![(6Z)-5-imino-6-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631780.png)

![dipropan-2-yl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11631781.png)

![N-(4-{[(4-methylphenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B11631783.png)

![2-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11631793.png)

![5-hydrazinyl-4-phenyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11631806.png)